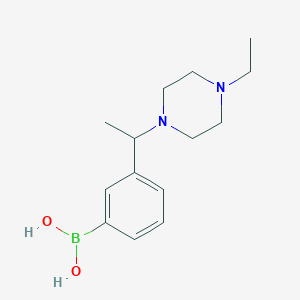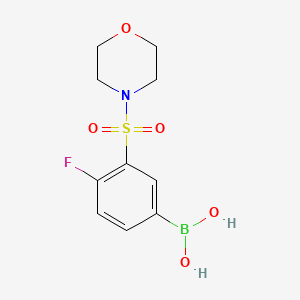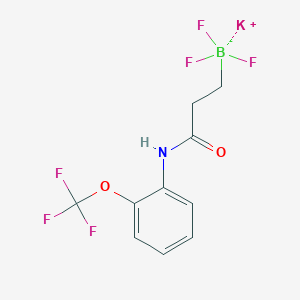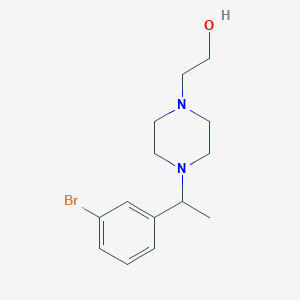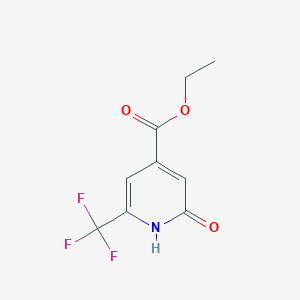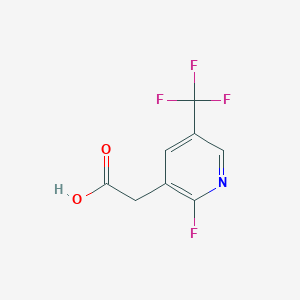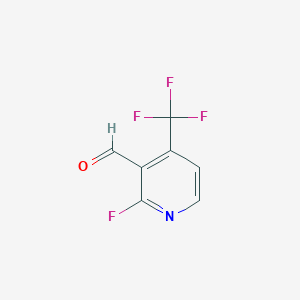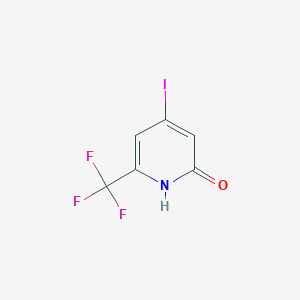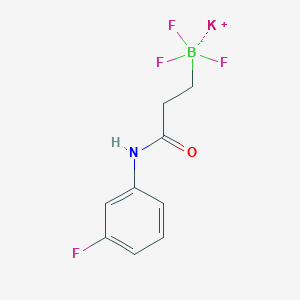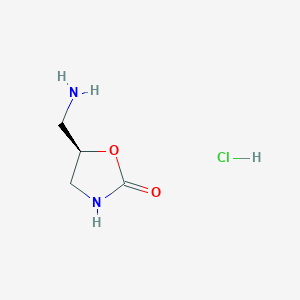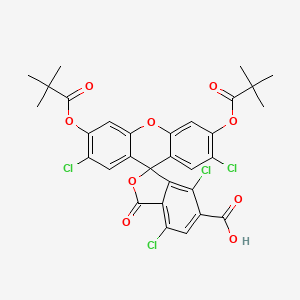
6-TET dipivaloate
描述
作用机制
Target of Action
The primary target of 6-TET dipivaloate is nucleic acids, specifically DNA . This compound is a fluorescent probe that is widely used in nucleic acid sequencing and related research . It can also be used to label peptides and oligonucleotides .
Mode of Action
This compound interacts with its targets (nucleic acids) by binding to them and emitting fluorescence. This fluorescence is then detected and used to determine the sequence of the nucleic acids . The interaction of this compound with nucleic acids results in the generation of a signal that can be used to read the sequence of the nucleic acids .
Biochemical Pathways
The biochemical pathway affected by this compound is the process of nucleic acid sequencing . By binding to nucleic acids and emitting fluorescence, this compound allows for the determination of the sequence of the nucleic acids . The downstream effect of this is the generation of data that can be used to understand the genetic information contained within the nucleic acids .
Pharmacokinetics
It is known that this compound is soluble in dmso or dmf , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are the generation of a fluorescent signal that can be used to determine the sequence of nucleic acids . This allows for the reading of genetic information, which can be used in various research and clinical applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound should be protected from light and moisture, and it is stable for at least 2 years when stored at +4°C . These factors need to be considered when using this compound in research or clinical applications.
生化分析
Biochemical Properties
6-TET dipivaloate plays a crucial role in biochemical reactions, particularly in nucleic acid sequencing. It interacts with various enzymes, proteins, and other biomolecules to facilitate the detection and analysis of nucleic acids. The compound’s fluorescent properties allow it to bind to nucleic acids and emit light upon excitation, enabling researchers to visualize and track nucleic acid sequences . Additionally, this compound can conjugate with amino groups, making it useful for labeling peptides and oligonucleotides .
Cellular Effects
This compound influences various cellular processes by acting as a fluorescent probe. It can be used to study cell signaling pathways, gene expression, and cellular metabolism. By labeling nucleic acids, this compound allows researchers to monitor changes in gene expression and track the movement of nucleic acids within cells . This compound’s ability to label peptides and oligonucleotides also makes it valuable for studying protein interactions and cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nucleic acids and proteins. Upon binding to nucleic acids, the compound’s fluorescent properties are activated, allowing for the visualization of nucleic acid sequences . Additionally, this compound can inhibit or activate specific enzymes involved in nucleic acid metabolism, further influencing gene expression and cellular processes . The compound’s ability to conjugate with amino groups also plays a role in its interactions with peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. This compound is known to be stable when stored at appropriate conditions, such as at +4°C . Prolonged exposure to light and heat can lead to degradation, affecting its fluorescent properties and overall effectiveness . Long-term studies have shown that this compound can maintain its labeling capabilities for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound are effective for labeling nucleic acids and peptides without causing significant toxicity . Higher doses may lead to adverse effects, such as cellular toxicity and disruption of normal cellular processes . It is important to determine the optimal dosage for each specific application to minimize potential toxic effects while maximizing the compound’s labeling capabilities .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in nucleic acid synthesis and degradation, influencing metabolic flux and metabolite levels . By labeling nucleic acids, this compound allows researchers to study the dynamics of nucleic acid metabolism and gain insights into the regulation of gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to conjugate with amino groups allows it to interact with various cellular components, facilitating its transport and localization . Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its labeling effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, where it labels nucleic acids and proteins . This targeted localization enhances the compound’s effectiveness in studying cellular processes and provides valuable insights into the spatial dynamics of nucleic acids and proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-TET dipivaloate involves the esterification of 6-carboxy-2’,7’,4,7-tetrachlorofluorescein with pivalic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
6-TET dipivaloate undergoes various chemical reactions, including:
Esterification: The formation of the dipivaloate ester from the carboxylic acid group.
Substitution: The chlorine atoms on the fluorescein core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Pivalic anhydride and pyridine at 0-5°C.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Esterification: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-TET dipivaloate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Nucleic Acid Sequencing: Used as a fluorescent probe to label nucleic acids, enabling the detection and analysis of DNA and RNA sequences.
Peptide and Oligonucleotide Labeling: Facilitates the study of protein interactions and gene expression.
Cell Imaging: Used in fluorescence microscopy to visualize cellular structures and processes.
Biological Assays: Employed in various assays to detect the presence of specific biomolecules.
相似化合物的比较
Similar Compounds
6-FAM (6-Carboxyfluorescein): Another fluorescent probe used in nucleic acid sequencing.
TET (Tetrachlorofluorescein): Similar to 6-TET dipivaloate but without the dipivaloate ester groups.
Uniqueness
This compound is unique due to its dipivaloate ester groups, which enhance its stability and solubility in organic solvents. This makes it particularly suitable for labeling applications where stability and solubility are crucial .
属性
IUPAC Name |
2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOBCBGNSDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



